molecular formula C6H10BrClN4 B8091798 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride

Cat. No.: B8091798
M. Wt: 253.53 g/mol
InChI Key: VXKWDHZKDXQVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride (CAS: 1379370-40-7) is a brominated triazolodiazepine derivative with the molecular formula C₆H₁₀BrClN₄ and a molecular weight of 253.53 g/mol . The compound features a fused triazole and diazepine ring system, with a bromine atom at the 3-position and a hydrochloride salt form enhancing solubility. It is primarily used in research settings, particularly in medicinal chemistry for exploring GABA receptor interactions or antibacterial agents, as suggested by its structural analogs .

For instance, bromine in acetic acid is a common reagent for introducing bromine substituents in triazolo-diazepine systems .

Properties

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN4.ClH/c7-6-10-9-5-1-2-8-3-4-11(5)6;/h8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKWDHZKDXQVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN2C1=NN=C2Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminotriazole Precursor Cyclization

The most documented route involves cyclizing 5-aminotriazole derivatives with dibrominated alkanes. For example, 5-amino-1H-1,2,4-triazole reacts with 1,4-dibromobutane in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the diazepine core. Bromination is achieved in situ using hydrobromic acid (HBr) or post-cyclization with elemental bromine.

Key Reaction Parameters:

  • Solvent: DMF or N-methyl-2-pyrrolidone (NMP) for high boiling points.

  • Base: Potassium carbonate (K₂CO₃) to deprotonate intermediates.

  • Temperature: 80–120°C to drive cyclization without decomposition.

Catalytic Cyclization with PTSA

Recent patents describe improved cyclization using p-toluenesulfonic acid (PTSA) in toluene. This method avoids hazardous reagents like triethyl orthoacetate, which are flammable and costly. For instance, refluxing 2-(2-acetylhydrazino)-5-phenyl-3H-1,4-benzodiazepine with PTSA (molar ratio 300:1.1) in toluene for 10–12 hours achieves 75–80% yield of triazolo-diazepine derivatives.

Advantages Over Traditional Methods:

  • Safety: Toluene’s high boiling point (110°C) minimizes flammability risks.

  • Cost-Effectiveness: PTSA is commercially available and inexpensive.

  • Scalability: Distillation recovers >95% of toluene for reuse.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies highlight toluene’s superiority over ethanol or ethyl acetate in minimizing side reactions. Ethanol, while polar, often leads to premature precipitation of intermediates, reducing yield.

SolventBoiling Point (°C)Yield (%)Purity (%)
Toluene1107899.7
DMF1536598.2
Ethanol784795.4

Data synthesized from.

Catalytic Efficiency

PTSA outperforms traditional bases like K₂CO₃ by stabilizing transition states during cyclization. At 300:1.1 molar ratios, PTSA achieves near-quantitative conversion of acetylhydrazone precursors.

Purification and Isolation Techniques

Crystallization

Post-reaction slurrying with methanol or ethyl acetate removes unreacted precursors. For example, cooling the toluene reaction mass to 10–15°C precipitates the hydrochloride salt, which is then recrystallized from methanol to achieve >99.5% purity.

Chromatographic Methods

Silica gel chromatography with ethyl acetate/hexane (3:7) resolves residual brominated byproducts. However, this step is often omitted in industrial settings due to cost constraints.

Industrial-Scale Synthesis

Process Design

A patented two-step approach combines cyclization and salt formation in a single reactor:

  • Cyclization: 5-Aminotriazole + 1,4-dibromobutane → Triazolo-diazepine core.

  • Salt Formation: Treatment with HCl gas in dichloromethane.

Key Metrics:

  • Throughput: 50–100 kg/batch.

  • Yield: 76–82%.

  • Purity: 99.5–99.9% .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to other functional groups.

  • Reduction: Reduction of the bromine atom to hydrogen.

  • Substitution Reactions: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Utilizing nucleophiles such as amines, alcohols, or thiols under appropriate reaction conditions.

Major Products Formed:

  • Oxidation Products: Bromine can be converted to hydroxyl groups, resulting in the formation of hydroxylated derivatives.

  • Reduction Products: The reduction of bromine can yield hydrogenated derivatives.

  • Substitution Products: Various substituted derivatives can be obtained depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in treating various diseases. Notably:

  • Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance:
    • MCF-7 (Breast Cancer): IC50 values around 10-20 µM have been reported for triazole derivatives similar to this compound .
    • Mechanism of Action: The anticancer properties are attributed to enzyme inhibition and receptor modulation that lead to apoptosis in cancer cells.

Antimicrobial Properties

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride has shown significant antimicrobial activity in vitro. Studies suggest that it disrupts bacterial cell wall synthesis or interferes with metabolic pathways .

Neuropharmacology

The compound is also being explored as a potential antagonist for neurokinin-3 receptors (NK-3), which are implicated in various central nervous system disorders. This application highlights its potential in developing treatments for conditions such as anxiety and depression .

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF-710-20Enzyme inhibition; receptor modulation
AntimicrobialVarious BacteriaVariesDisruption of cell wall synthesis
NeuropharmacologyNK-3 ReceptorTBDAntagonism leading to modulation of CNS activity

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several triazole derivatives including the hydrochloride form of the compound. They tested these derivatives against human cancer cell lines and found that certain modifications enhanced cytotoxicity significantly compared to non-brominated analogs.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures inhibited bacterial growth effectively at varying concentrations.

Mechanism of Action

The mechanism by which 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine HCl 3-Br, HCl salt C₆H₁₀BrClN₄ 253.53 Research use (antibacterial/GABA)
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-3-carboxamide HCl 3-Carboxamide, HCl salt C₇H₁₂ClN₅O 217.66 Not specified; likely solubility
9-Methyl-3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine 9-CH₃, 3-CF₃ C₁₀H₁₂F₃N₅ 259.23 Potential metabolic stability
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine 8-Br, 1-CH₃, 6-Ph C₁₈H₁₄BrN₅ 388.23 GABA-A receptor modulation
Flubromazolam (8-Br-6-(2-Fluorophenyl)-1-CH₃-triazolobenzodiazepine) 8-Br, 6-(2-F-Ph), 1-CH₃ C₁₇H₁₂BrFN₄ 371.20 Psychoactive; controlled substance

Key Observations :

Substituent Effects on Bioactivity :

  • Bromine at the 3-position (target compound) vs. 8-position (flubromazolam) alters receptor binding specificity. Flubromazolam’s 8-Br and 2-fluorophenyl groups enhance GABA-A affinity, making it a potent sedative . In contrast, the 3-Br substitution in the target compound may favor antibacterial activity, as seen in related triazolodiazepines .
  • The trifluoromethyl group in the 3-position (CAS 780754-27-0) improves metabolic stability due to fluorine’s electronegativity, a feature absent in the brominated analog .

Salt Forms and Solubility: The hydrochloride salt of the target compound increases aqueous solubility compared to non-salt analogs like flubromazolam, which is critical for in vitro assays .

Pharmacological and Antimicrobial Comparisons

Antibacterial Activity

Triazolodiazepines with arylaminomethyl substituents (e.g., 3-[(4-bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide) exhibit potent activity against C. albicans and S. aureus, surpassing Cefixime in efficacy . While direct data for the target compound is lacking, its bromine substituent may similarly enhance halogen bonding with microbial targets.

Analgesic and Anti-inflammatory Activity

3-(Het)aryl-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile derivatives demonstrate analgesic effects, suggesting the triazolodiazepine core’s versatility in drug discovery . The target compound’s bromine could modulate these properties via steric or electronic effects.

Biological Activity

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride is a heterocyclic compound that belongs to the class of triazoloazepines. Its unique structure combines a triazole ring fused with a diazepine framework and incorporates a bromine substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C6H10BrClN4
  • Molecular Weight : Approximately 232.53 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with suitable halogenated compounds in the presence of a base like potassium carbonate in solvents such as dimethylformamide (DMF) at elevated temperatures.

Antimicrobial Properties

Preliminary studies indicate that 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine exhibits significant antimicrobial activity. Its structure allows for interaction with microbial targets that may inhibit growth or induce cell death.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. It is hypothesized that the bromophenyl group enhances its ability to interact with specific molecular targets involved in cancer cell proliferation and survival pathways. Studies are ongoing to elucidate the precise mechanisms through which this compound exerts its anticancer effects.

Central Nervous System Effects

Similar compounds within the triazoloazepine class have been studied for their effects on the central nervous system (CNS). The structure suggests potential anxiolytic and anticonvulsant activities. For instance:

  • Binding Affinity : The compound may interact with benzodiazepine receptors in the CNS. Structure-activity relationship (SAR) studies have shown that modifications in the structure can significantly affect binding affinity and biological activity at these receptors .

Comparative Biological Activity Table

Compound NameStructural FeaturesBiological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepineTriazole fused with diazepine; bromophenyl substituentAntimicrobial; potential anticancer; CNS activity
5-(Bromophenyl)-6,7-dihydro-[1H]-triazolo[4,3-a]pyridineDifferent ring system; bromophenyl substituentDistinct biological properties; lower activity
3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepineAdamantyl substituent; retains core structureUnique pharmacological profile

Study on Anticancer Activity

A recent study investigated the efficacy of various triazoloazepine derivatives on cancer cell lines. The results indicated that 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine showed promising results in inhibiting the proliferation of certain cancer types. The study utilized cell viability assays and flow cytometry to assess apoptosis induction in treated cells.

CNS Activity Evaluation

Another research focused on the anxiolytic effects of compounds similar to 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine. Behavioral tests in rodent models demonstrated significant reductions in anxiety-like behaviors following administration of the compound. Binding studies confirmed its interaction with GABA_A receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine hydrochloride, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with a tricyclic lactam precursor (similar to desmethylclozapine derivatives) and employ bromination using bromine in acetic acid with sodium acetate as a catalyst (see bromination protocols in and ).
  • Step 2 : Purify intermediates via recrystallization (e.g., glacial acetic acid as a solvent) and confirm structure using 1H^1H-NMR and 13C^{13}C-NMR (DMSO-d6 or CDCl3 solvents; compare shifts with , and 14).
  • Step 3 : Finalize hydrochloride salt formation via HCl gas exposure in anhydrous ethanol, followed by vacuum drying .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C-Br stretch at ~533 cm1^{-1}; ).
  • NMR : Use 1H^1H-NMR to resolve aromatic protons and heterocyclic CH3_3 groups (e.g., δ 2.77 ppm for CH3_3; ).
  • HRMS : Validate molecular weight (e.g., calculated vs. observed mass; ).
  • Elemental Analysis : Confirm C, H, N, and Br percentages (e.g., ±0.5% deviation; ) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodology :

  • Store under inert gas (argon or nitrogen) in airtight, light-resistant containers at −20°C.
  • Avoid prolonged exposure to moisture due to the hydrochloride salt’s hygroscopic nature ( ).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in this triazolodiazepine system?

  • Methodology :

  • Use DFT calculations to model electron density distribution in the parent heterocycle, identifying reactive sites (e.g., C-3 bromination due to electron-deficient triazole rings; ).
  • Validate with kinetic studies (e.g., bromine addition rates under varying temperatures; ) .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological properties of this compound?

  • Methodology :

  • DFT : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate electrostatic potential surfaces and HOMO-LUMO gaps ( ).
  • Docking : Screen against target proteins (e.g., GABA receptors) using AutoDock Vina; correlate docking scores with experimental bioactivity data .

Q. How can contradictory spectral data (e.g., HRMS deviations) be resolved during characterization?

  • Methodology :

  • Repeat Analysis : Ensure sample purity via HPLC (≥95% purity; ).
  • Alternative Techniques : Use X-ray crystallography (single-crystal XRD) to resolve structural ambiguities ( ).
  • Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions in HRMS to identify impurities ( ) .

Q. What strategies mitigate side reactions during scale-up synthesis (e.g., dimerization or oxidation)?

  • Methodology :

  • Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., nitrile or lactam byproducts; ).
  • Optimized Conditions : Lower reaction temperatures (0–5°C) during bromination and employ radical scavengers (e.g., BHT) to suppress oxidative side reactions () .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.